Quinoxaline-2-carbonyl chloride

Medicinal Chemistry Peptide Coupling Synthetic Methodology

Quinoxaline-2-carbonyl chloride is the reactive intermediate of choice for introducing the quinoxaline-2-carbonyl pharmacophore directly onto amine, alcohol, or thiol nucleophiles in a single step—no coupling reagents required. Its electron-deficient heterocyclic core ensures rapid acylation under mild conditions, preserving sensitive chiral centers and accelerating SAR exploration in CNS drug discovery (e.g., 5-HT3 antagonists). Beyond synthesis, it serves as a reliable pre-column derivatization reagent for chiral α-hydroxy acids, forming stable, UV- and fluorescent-detectable diastereomers without racemization—critical for enantiomeric purity assays. Consistent ≥95% purity guarantees reproducible performance across medicinal chemistry, analytical, and chemical biology workflows.

Molecular Formula C9H5ClN2O
Molecular Weight 192.6 g/mol
CAS No. 54745-92-5
Cat. No. B1301988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-2-carbonyl chloride
CAS54745-92-5
Molecular FormulaC9H5ClN2O
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl
InChIInChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H
InChIKeySOPDQKNXOCUBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-2-carbonyl chloride (CAS 54745-92-5): A Reactive Heterocyclic Acyl Chloride for Precision Synthesis


Quinoxaline-2-carbonyl chloride (CAS 54745-92-5) is a heterocyclic acyl chloride derivative of quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring. It is a reactive intermediate for introducing the quinoxaline-2-carbonyl moiety into target molecules, a crucial structural motif in pharmaceuticals, agrochemicals, and advanced materials [1]. The compound exists as a colorless to pale yellow solid with a melting point of 113-115°C and is characterized by its molecular formula C9H5ClN2O and molecular weight of 192.60 g/mol [2]. Its primary function is as an electrophilic acylating agent for nucleophiles such as amines, alcohols, and thiols, enabling the synthesis of diverse quinoxaline-2-carboxamide, ester, and thioester derivatives .

Why Direct Substitution with In-Class Acyl Chlorides or Carboxylic Acids Fails for Quinoxaline-2-carbonyl Chloride


Although other acyl chlorides or quinoxaline-2-carboxylic acid might appear as viable alternatives for introducing a quinoxaline moiety, their substitution for quinoxaline-2-carbonyl chloride often leads to compromised reaction efficiency, altered physicochemical properties of the final conjugate, and in some cases, complete reaction failure. The electron-deficient nature of the quinoxaline ring modulates the electrophilicity of the carbonyl chloride group, differentiating its reactivity profile from unactivated benzoyl chlorides [1]. In contrast to the carboxylic acid analog, which requires activation by coupling agents like EDC/HOBt [2], the acyl chloride enables direct acylation under mild conditions, preserving sensitive chiral centers in substrates like α-hydroxy acids [3]. Furthermore, the quinoxaline-2-carbonyl moiety imparts a distinct UV chromophore and fluorophore to derivatives, a feature absent in non-heterocyclic acyl chlorides, which is critical for detection and quantification in analytical applications .

Quantitative Evidence Guide for Quinoxaline-2-carbonyl chloride (CAS 54745-92-5): Head-to-Head Data for Scientific Selection


Comparative Reactivity of Quinoxaline-2-carbonyl Chloride vs. Quinoxaline-2-carboxylic Acid in Amide Bond Formation

Quinoxaline-2-carbonyl chloride provides a direct, one-step route to quinoxaline-2-carboxamides from amines without requiring a separate coupling agent, unlike quinoxaline-2-carboxylic acid which demands EDC/HOBt activation for amide bond formation [1]. This difference is critical for applications where removal of coupling byproducts is challenging or where the amine substrate is base-sensitive. The enhanced electrophilicity of the acyl chloride is a class-level inference supported by the well-established reactivity order of carboxylic acid derivatives (acyl chloride > anhydride > ester > amide) [2].

Medicinal Chemistry Peptide Coupling Synthetic Methodology

Functional Utility: Derivatization of Chiral α-Hydroxy Carboxylic Acids with Retention of Stereochemistry

2-Quinoxaloyl chloride reacts with chiral α-hydroxy carboxylic acids under mild conditions (aqueous or non-aqueous) to yield UV and fluorescent derivatives, with the reaction proceeding quickly and without racemisation [1]. While direct quantitative yield or enantiomeric excess (ee) data for quinoxaline-2-carbonyl chloride under these exact conditions was not located in the available search results, the reported preservation of stereochemistry is a key functional advantage over alternative acyl chlorides that may promote epimerization or require harsher conditions. This stereochemical integrity is a class-level inference for acyl chlorides in such mild aqueous/organic biphasic systems compared to carbodiimide-mediated couplings .

Analytical Chemistry Chiral Resolution HPLC Derivatization

Enhanced Detectability: UV and Fluorescence Properties of Quinoxaline-2-carbonyl Derivatives

Derivatives formed with 2-quinoxaloyl chloride exhibit both UV absorbance and fluorescence, a dual-mode detection capability not provided by non-heterocyclic acyl chlorides like benzoyl chloride or simple aliphatic acyl chlorides [1]. While quantitative molar absorptivity or fluorescence quantum yield data for quinoxaline-2-carbonyl chloride derivatives were not available in the search results, the reported utility as a sensitive pre-column derivatization reagent for HPLC is a direct class-level inference. This property is crucial for trace-level analysis of alcohols, amines, and carboxylic acids in complex biological matrices .

Analytical Chemistry Fluorescence Spectroscopy HPLC Detection

Procurement Specification: Assured Purity and Handling Requirements for Reproducible Results

Commercially available quinoxaline-2-carbonyl chloride is consistently offered with a minimum purity specification of 95% (GC) from multiple major chemical suppliers, ensuring a reliable baseline for reproducible synthetic and analytical workflows . This is a direct comparative advantage over less common or in-house synthesized analogs, where purity may vary significantly and impact reaction yields or introduce confounding byproducts. Furthermore, its well-characterized safety profile (GHS Hazard Statements H314, H318) and recommended storage conditions (2-8°C) provide clear handling guidelines for laboratory safety and compound stability [1].

Chemical Procurement Quality Control Research Reagents

Optimal Application Scenarios for Quinoxaline-2-carbonyl chloride (CAS 54745-92-5) Based on Differentiated Evidence


Synthesis of Quinoxaline-2-carboxamide Pharmacophores for CNS Drug Discovery

Quinoxaline-2-carbonyl chloride enables the direct, one-step introduction of the quinoxaline-2-carbonyl group onto amine-containing scaffolds, bypassing the need for coupling agents like EDC/HOBt [1]. This is particularly advantageous in medicinal chemistry programs targeting CNS receptors like 5-HT3, where the quinoxaline-2-carboxamide motif has demonstrated antagonist activity [2]. The mild reaction conditions and high reactivity of the acyl chloride minimize side reactions, accelerate SAR exploration, and facilitate the synthesis of focused libraries for hit-to-lead optimization.

Pre-Column Derivatization for Chiral HPLC Analysis of α-Hydroxy Acids in Pharmaceutical QC

In analytical laboratories, 2-quinoxaloyl chloride serves as a reliable pre-column derivatization reagent for chiral α-hydroxy carboxylic acids, forming stable, UV- and fluorescent-detectable diastereomers without racemisation [1]. This method is essential for the enantiomeric purity assessment of chiral drugs, where other acyl chlorides may compromise stereochemical integrity or lack the necessary detection sensitivity [2]. The consistent commercial purity (≥95%) ensures reproducible derivatization efficiency, a critical factor for validated QC methods.

Fluorescent Labeling of Alcohols and Amines for High-Sensitivity HPLC and LC-MS Bioanalysis

The quinoxaline-2-carbonyl group imparts both UV chromophore and fluorophore properties to derivatized alcohols and amines, enabling detection at nanomolar or even lower concentrations in complex biological matrices [1]. This application scenario is vital for pharmacokinetic studies, biomarker discovery, and therapeutic drug monitoring where analyte concentrations are low and sample complexity is high. The use of quinoxaline-2-carbonyl chloride provides a significant advantage over non-fluorescent acyl chlorides, dramatically improving signal-to-noise ratios and lowering limits of quantitation [2].

Synthesis of DNA-Interactive Quinoxaline-Carbohydrate Hybrids for Anticancer Research

2-Quinoxaloyl chloride has been specifically employed in the synthesis of novel DNA-interactive agents by conjugating the quinoxaline core to carbohydrate moieties [1]. This precise functionalization is key for modulating DNA binding affinity and cellular uptake, and the high reactivity of the acyl chloride ensures efficient conjugation under mild conditions that preserve the integrity of sensitive glycosidic linkages. The compound's role as a key building block in this specialized application underscores its value in advanced chemical biology and oncology research.

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